Substantially Enhanced Chemical Stability in Aqueous Environments Compared to Unsubstituted Tetrazine-amine
The primary differentiation of Methyltetrazine-amine hydrochloride is its significantly improved stability relative to the unsubstituted 6-H-tetrazine-amine analog. While the unsubstituted analog exhibits extremely rapid reactivity with TCO (k₂ up to 30,000 M⁻¹s⁻¹), its stability is severely limited, lasting only 'hours in aqueous buffer' . In contrast, the methyl analog demonstrates stability for 'days' under similar conditions . Multiple authoritative sources confirm that the 'stability of Methyltetrazine-amine is substantially improved compared to hydrogen substituted tetrazine-amine' .
| Evidence Dimension | Chemical Stability in Aqueous Buffer |
|---|---|
| Target Compound Data | Stable for 'days' |
| Comparator Or Baseline | Unsubstituted 6-H-tetrazine-amine: Stable for 'hours' |
| Quantified Difference | Stability is improved by an order of magnitude (from hours to days). |
| Conditions | Aqueous buffer solution at physiological pH/temperature (implied for bioorthogonal applications) . |
Why This Matters
This directly impacts procurement and experimental design; the methyl analog can be reliably used in aqueous multi-step protocols and stored as stock solutions, whereas the unsubstituted analog may degrade before or during use, leading to experimental failure.
